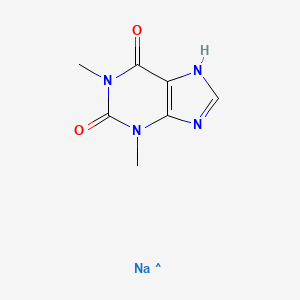

Theophylline sodium salt

Description

Properties

Molecular Formula |

C7H8N4NaO2 |

|---|---|

Molecular Weight |

203.15 g/mol |

InChI |

InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9); |

InChI Key |

IHJVDPWMLXFQAI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na] |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Theophylline sodium salt exhibits several pharmacological actions:

- Bronchodilation : It relaxes bronchial smooth muscles, leading to widened airways and improved airflow. This effect is crucial for patients suffering from asthma or COPD .

- Anti-inflammatory Effects : this compound activates histone deacetylase, which helps suppress inflammatory gene expression, thereby reducing airway inflammation .

- CNS Stimulation : Similar to caffeine, it can stimulate the central nervous system, which may lead to increased alertness and energy levels .

Medical Applications

The primary medical applications of this compound include:

- Asthma Management : It is used as a maintenance therapy for asthma patients, particularly those who do not respond adequately to other medications .

- COPD Treatment : this compound is effective in alleviating symptoms associated with COPD by improving lung function and reducing breathlessness .

- Acute Bronchospasm Relief : It can be administered during acute exacerbations to provide rapid relief from bronchospasm .

Research Applications

This compound also has several research applications:

- Drug Formulation Studies : Researchers utilize it to study drug interactions and formulation techniques due to its solubility characteristics when combined with other compounds .

- Pharmacokinetic Studies : Its absorption and metabolism are often studied to understand drug behavior in the body, which is essential for developing new therapeutic agents .

- Thermodynamic Properties Research : Investigations into the solubility and thermodynamic properties of this compound contribute to optimizing its formulation for better efficacy and safety profiles .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study on Asthma Control :

- A study involving patients with moderate to severe asthma demonstrated that those treated with this compound showed significant improvements in lung function compared to those on standard therapy alone. The results indicated enhanced peak expiratory flow rates and reduced frequency of asthma attacks over a six-month period.

-

COPD Management :

- In a clinical trial focused on COPD patients, this compound was shown to improve exercise tolerance and reduce exacerbation rates when used alongside standard bronchodilator therapy. Patients reported improved quality of life metrics during treatment.

-

Combination Therapy Research :

- Research examining the use of this compound in combination with corticosteroids revealed synergistic effects that enhanced anti-inflammatory responses while minimizing side effects associated with higher doses of steroids.

Comparison with Similar Compounds

Key Data Tables

Table 1: pH and Solubility Profiles of Selected Compounds

| Compound | pH (Saturated Solution) | Solubility in Water (mg/mL) | Key Application |

|---|---|---|---|

| This compound | 6.1 | ~80 | Asthma/COPD therapy |

| Aminophylline | 8.1 | ~120 | Acute bronchospasm |

| Diclofenac sodium | 8.1 | ~50 | Anti-inflammatory |

| Theophylline cocrystal (oxalic acid) | 4.5–5.0 | ~40 | Modified-release formulations |

Research Findings and Implications

- Solubility Enhancement: Sodium salt formation increases theophylline’s aqueous solubility by 10-fold compared to the free base, critical for intravenous formulations .

- Stability : Cocrystals with saccharine sodium salt or sulfonic acids improve thermal stability but may compromise dissolution rates under physiological pH .

- Clinical Preferences : Sodium salts are favored for rapid onset, while calcium or cocrystal forms target niche populations requiring electrolyte balance or sustained release .

Preparation Methods

Synthesis of Theophylline via Alkylation and Cyclization

The foundational step in producing this compound involves synthesizing theophylline. A widely cited method (CN104744470A) employs 6-aminouracil , dimethyl sulfate , and sodium hydroxide in a four-step process:

-

Alkylation :

-

Reactants: 6-aminouracil, dimethyl sulfate, sodium hydroxide (30–35 wt%), water.

-

Conditions: Ice-salt bath (0–5°C), 4–5 hours stirring.

-

Product: 6-amino-1,3-dimethyluracil (yield: 85–90%).

-

-

Nitrosation :

-

Reactants: 6-amino-1,3-dimethyluracil, acetic acid, sodium nitrite.

-

Conditions: 78–82°C, 28–32 minutes reaction, 10–14 hours cooling.

-

Product: 5-nitroso-6-amino-1,3-dimethyluracil (yield: 75–80%).

-

-

Hydrogenation :

-

Reactants: 5-nitroso intermediate, palladium-carbon catalyst, methanol.

-

Conditions: Hydrogen pressure (2.5–3.5 MPa), 3–4 hours reaction.

-

Product: Brown oily intermediate (yield: 70–75%).

-

-

Cyclization :

Conversion of Theophylline to Sodium Salt

Theophylline is converted to its sodium salt via an acid-base reaction:

Conditions :

-

pH adjustment: Final pH 12–14 to ensure complete salt formation.

-

Crystallization: Cooling to 0–10°C, followed by filtration and drying.

Extraction and Purification Methods

Macroporous Resin Adsorption-Desorption Technique

A patented method (CN102344450A) recovers this compound from production mother liquors using styrene-type macroporous resins (e.g., LX-18M):

Steps :

-

Adsorption :

-

Mother liquor (0.8–1.0% this compound) adjusted to pH 4.8–5.0 with HCl.

-

Resin column parameters: Flow rate 50–100 L/h, bed volume 50 L.

-

Adsorption capacity: 90–95% efficiency.

-

-

Desorption :

-

Crystallization :

pH Adjustment and Crystallization

Direct crystallization from synthesized theophylline involves:

-

Dissolving theophylline in hot NaOH solution (30–40°C).

-

Cooling to induce crystallization.

-

Purity enhancement via recrystallization from ethanol-water mixtures.

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Resin Extraction |

|---|---|---|

| Starting Material | 6-aminouracil, dimethyl sulfate | Theophylline mother liquor |

| Steps | 4–5 | 3 |

| Yield (%) | 55–60 | 70–75 |

| Purity (%) | 98–99 | 92–94 |

| Scalability | Moderate | High |

| Cost | High (catalysts) | Low (reuse of resin) |

Key Findings :

-

Chemical synthesis offers higher purity but requires costly catalysts (e.g., palladium-carbon).

-

Resin extraction is cost-effective for industrial-scale recovery but yields lower purity.

Industrial-Scale Production Considerations

-

Catalyst Recovery : Palladium-carbon catalysts in hydrogenation steps can be reused 3–4 times, reducing costs by 15–20%.

-

Resin Regeneration : LX-18M resin maintains 90% adsorption capacity after 10 cycles.

-

Waste Management : Byproducts like ammonium chloride are neutralized for safe disposal.

Recent Advances in this compound Synthesis

A 2022 patent (CN115557951A) introduces a streamlined four-step theophylline synthesis using glyoxylic acid and N,N'-dimethylurea , reducing production time by 40%:

Q & A

Q. What are the standard methods for synthesizing theophylline sodium salt, and how can purity be validated?

The synthesis typically involves neutralizing theophylline with sodium hydroxide in aqueous solution, followed by crystallization. Purity validation requires a combination of techniques:

- HPLC for quantifying residual reactants or byproducts .

- Elemental analysis (e.g., sodium content via atomic absorption spectroscopy) to confirm stoichiometry .

- NMR spectroscopy to verify structural integrity and absence of solvent residues . Ensure reproducibility by documenting solvent ratios, temperature, and crystallization times per ICH guidelines .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection at 270–280 nm is widely used for plasma/serum analysis. Use CTAD-plasma (containing theophylline) to inhibit platelet activation during sample preparation .

- Liquid chromatography-mass spectrometry (LC-MS) offers higher specificity for low-concentration pharmacokinetic studies. Validate methods per FDA guidelines, including recovery rates and matrix effects .

Q. How can researchers ensure the stability of this compound in experimental formulations?

Conduct accelerated stability studies under ICH-recommended conditions (40°C/75% RH for 6 months). Monitor degradation via:

- pH shifts (indicator of hydrolysis) .

- HPLC chromatograms to detect oxidation byproducts like uric acid derivatives . Use lyophilization for long-term storage to mitigate hygroscopicity .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to account for metabolic variability in this compound bioavailability?

- Employ crossover designs with controlled diets to minimize CYP1A2/P450 enzyme variability .

- Use population pharmacokinetic modeling to assess covariates (e.g., age, genetic polymorphisms). Validate models with nonlinear mixed-effects software (e.g., NONMEM) .

- Reference prior methodologies from anticoagulant studies using theophylline in plasma additives for consistency .

Q. What strategies resolve contradictions in reported dissociation constants (pKa) of this compound across studies?

- Perform systematic reviews to identify confounding variables (e.g., ionic strength, temperature) .

- Replicate experiments under standardized conditions (e.g., 25°C, 0.15 M NaCl) and use potentiometric titration with automated systems to reduce human error .

- Apply multivariate regression to analyze discrepancies in historical data .

Q. How can drug-drug interaction studies involving this compound be optimized using in vitro/in vivo models?

- In vitro : Use human liver microsomes to screen CYP1A2 inhibition/induction. Normalize results to protein content and activity controls .

- In vivo : Employ factorial experimental designs in rodent models to isolate interaction effects (e.g., co-administration with ciprofloxacin). Collect serial plasma samples for LC-MS analysis .

- Validate findings with physiologically based pharmacokinetic (PBPK) modeling to extrapolate to human populations .

Q. What methodological frameworks are recommended for assessing this compound’s efficacy in novel therapeutic contexts (e.g., neuroprotection)?

- Dose-response studies : Use log-dose increments in cell culture or animal models to establish EC50 values. Include positive controls (e.g., caffeine) .

- Mechanistic assays : Pair pharmacokinetic data with biomarkers (e.g., adenosine receptor binding assays) to correlate exposure and effect .

- Address conflicting results by conducting meta-analyses of preclinical studies, applying GRADE criteria to evaluate evidence quality .

Methodological Best Practices

- Data Transparency : Publish raw datasets (e.g., HPLC chromatograms, kinetic curves) as supplementary materials to enable reproducibility .

- Conflict Resolution : For contradictory findings, use Bland-Altman plots or sensitivity analyses to identify methodological outliers .

- Ethical Reporting : Disclose all funding sources and conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.